molecular formula C8H12O3 B1626660 Ethyl 1-formylcyclobutanecarboxylate CAS No. 57742-93-5

Ethyl 1-formylcyclobutanecarboxylate

Cat. No.: B1626660
CAS No.: 57742-93-5
M. Wt: 156.18 g/mol
InChI Key: HORWHQYLTMRHBX-UHFFFAOYSA-N
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Description

Ethyl 1-formylcyclobutanecarboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-formylcyclobutanecarboxylate (CAS Number: 57742-93-5) is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a formyl and carboxylate functional group, which contributes to its reactivity and biological activity. The molecular formula is C8H12O3C_8H_{12}O_3, and its structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC8H12O3C_8H_{12}O_3
Molecular Weight156.18 g/mol
CAS Number57742-93-5

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may function as an enzyme inhibitor , modulating key metabolic pathways crucial for cellular function. Additionally, it has been suggested that this compound may influence receptor activity , particularly in neurotransmitter systems, which could have implications for treating neurological disorders.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Related compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
  • Enzyme Interaction : The compound may act as a substrate or inhibitor in various enzymatic reactions, affecting metabolic pathways essential for cellular homeostasis.

Anticancer Activity Study

A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanisms involved were linked to the induction of apoptosis and the inhibition of cell proliferation pathways.

Neuroprotective Study

Research on related compounds indicated protective effects on neuronal cells against oxidative damage. This suggests that this compound may have similar neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundCyclobutane ring, formyl groupPotential anticancer activity
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylateHydroxy group instead of formylExhibits anti-inflammatory properties
Cyclobutanecarboxylic acid, 1-(aminomethyl)-, ethyl esterLacks formyl groupDifferent functional group positioning

This comparison highlights the distinctiveness of this compound within its class of compounds, particularly regarding its potential anticancer properties.

Properties

IUPAC Name

ethyl 1-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWHQYLTMRHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481311
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57742-93-5
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dichloromethane (250 mL) solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (12 g) at room temperature, was added a mixture of pyridinium chlorochromate (PCC) (24.5 g) and 20 g SiO2. After 17.5 h, the organic solvent was decanted, and more dichloromethane and ethylacetate were added to wash the SiO2. The combined organic phases were concentrated, the residue and the SiO2 used in the reaction were loaded onto a column and eluted with EtOAc/DCM, 0-17%, to afford ethyl 1-formylcyclobutanecarboxylate (10.2 g) as a clear oil 1H-NMR (300 MHz, CDCl3): δ=9.76 (s, 1H); 4.32-4.0751 (d, 2H); 2.7145-2.2827 (t, 4H); 2.1954-1.6632 (m, 2H); 1.4254-1.0664(t, 3H) ppm. 13C-NMR (75 MHz, CDCl3) δ=196.96, 171.7, 61.54, 57.2, 25.95, 15.64, 14.17 ppm.
Quantity
24.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-formylcyclobutanecarboxylate
Reactant of Route 2
Ethyl 1-formylcyclobutanecarboxylate
Reactant of Route 3
Ethyl 1-formylcyclobutanecarboxylate
Reactant of Route 4
Ethyl 1-formylcyclobutanecarboxylate
Reactant of Route 5
Ethyl 1-formylcyclobutanecarboxylate
Reactant of Route 6
Ethyl 1-formylcyclobutanecarboxylate

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